molecular formula C25H22ClN5OS B11970182 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11970182
M. Wt: 476.0 g/mol
InChI Key: OOJLKKZCYQZXQL-JFLMPSFJSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Acetohydrazide Moiety: This step involves the reaction of the triazole-sulfanyl intermediate with acetic acid hydrazide under acidic or basic conditions to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the compound is formed by a condensation reaction between the acetohydrazide and an appropriate aldehyde or ketone to introduce the N’-[(E)-(4-methylphenyl)methylidene] group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets such as enzymes or cell membranes.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The triazole ring and sulfanyl group are likely critical for binding to these targets, while the acetohydrazide moiety may play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxylphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings, along with the triazole and sulfanyl functionalities, make it a versatile compound for various applications.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5OS/c1-17-3-7-19(8-4-17)15-27-28-23(32)16-33-25-30-29-24(20-9-11-21(26)12-10-20)31(25)22-13-5-18(2)6-14-22/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

OOJLKKZCYQZXQL-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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